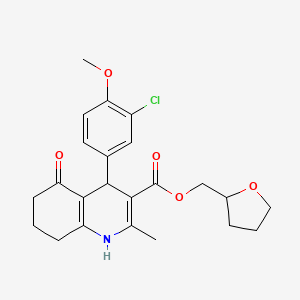

![molecular formula C16H22N4O3S B5571876 (3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)

(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

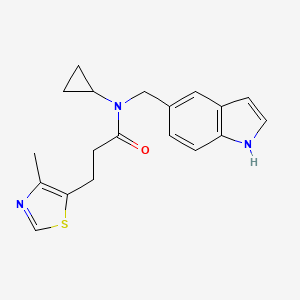

This compound is part of a broader class of molecules incorporating isoxazol and thiazol rings linked to a piperazine moiety, suggesting a potential for diverse biological activities. These structures are often explored for their pharmacological potentials, though the specific compound is part of a niche research area focusing on the synthesis and characterization of novel organic compounds.

Synthesis Analysis

Research in the field has focused on creating similar molecules through cyclocondensation reactions, using catalysts like SO4^2-/Y2O3 in ethanol, showcasing the compound's complex synthesis involving multiple steps and reagents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Studies on related compounds have detailed crystal and molecular structure analyses, employing techniques like X-ray crystallography to elucidate their geometries. For example, the molecular structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives has been described, highlighting the significance of substituents on the molecule's overall conformation (Karczmarzyk & Malinka, 2004).

Scientific Research Applications

Synthesis and Chemical Properties

- A study on novel benzodifuranyl compounds, thiazolopyrimidines, and oxadiazepines derived from visnaginone and khellinone revealed their potential as anti-inflammatory and analgesic agents. These compounds, including acetic acid derivatives similar in structure to the queried chemical, showed significant inhibitory activity on cyclooxygenase-2 (COX-2) and had notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antimicrobial and Anti-Proliferative Activities

- Research involving 1,3,4-oxadiazole N-Mannich bases, which are structurally related to the queried compound, demonstrated antimicrobial and anti-proliferative activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as efficacy against various human cancer cell lines (Al-Wahaibi et al., 2021).

Polyamide Synthesis

- The compound was utilized in the synthesis of polyamides containing various nucleobases. These polyamides, derived from reactions involving substances structurally similar to the queried compound, were reported to have molecular weights in the range of about 2000–6000 and showed solubility in different solvents, indicating potential applications in material science (Hattori & Kinoshita, 1979).

Antimicrobial Agents

- A study on thiazolidinone derivatives, including compounds structurally similar to the queried chemical, demonstrated their use as effective antimicrobial agents against various bacterial and fungal species. This suggests potential applications in the development of new antimicrobial drugs (Patel et al., 2012).

Novel Biofilm and Enzyme Inhibitors

- Research on bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, similar in structure to the queried compound, showed potent inhibitory activities against bacterial biofilms and MurB enzyme, a key target in antibacterial drug development. This indicates their potential use in combating resistant bacterial strains (Mekky & Sanad, 2020).

properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S/c1-10-14(11(2)23-18-10)15(16(21)22)20-6-4-19(5-7-20)8-13-9-24-12(3)17-13/h9,15H,4-8H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSPDCXGKAOJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(C(=O)O)N2CCN(CC2)CC3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)

![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)